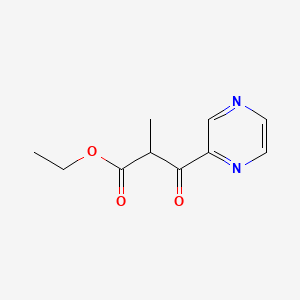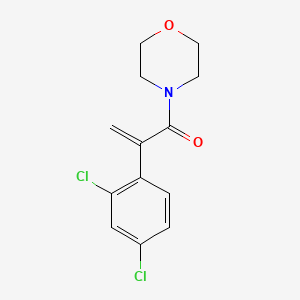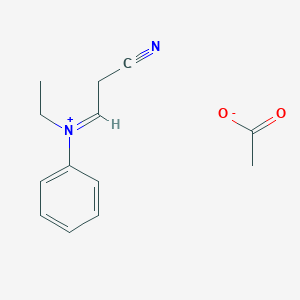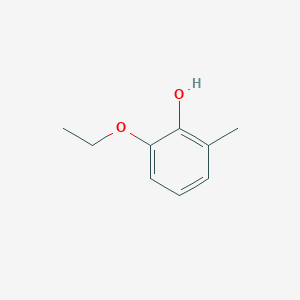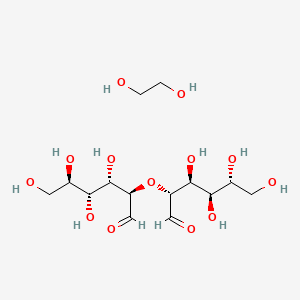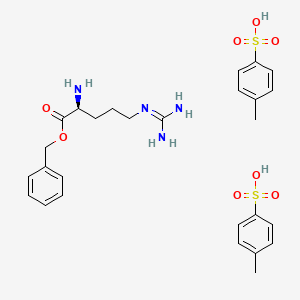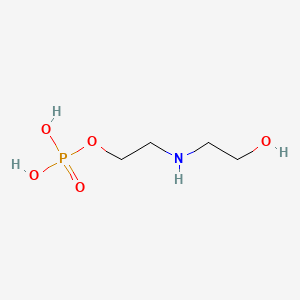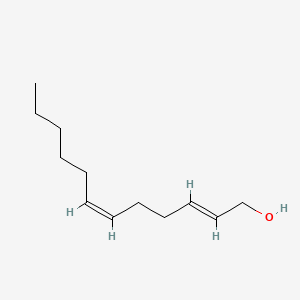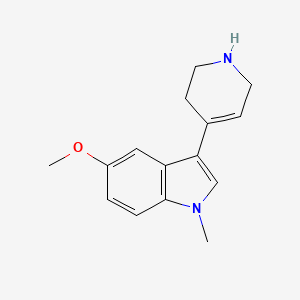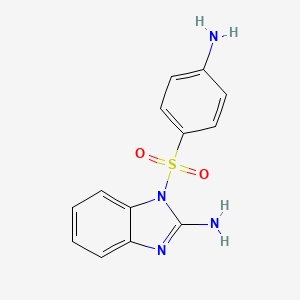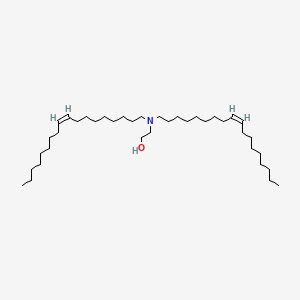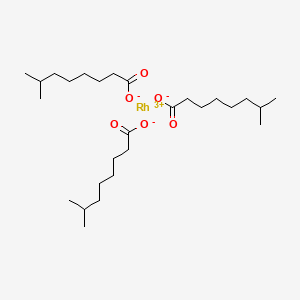
Rhodium tris(isononanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodium tris(isononanoate) is a coordination compound with the molecular formula C27H51O6Rh. It is a rhodium(III) complex where the rhodium metal center is coordinated by three isononanoate ligands. This compound is known for its applications in catalysis, particularly in organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Rhodium tris(isononanoate) can be synthesized through the reaction of rhodium(III) chloride with isononanoic acid in the presence of a base. The reaction typically involves dissolving rhodium(III) chloride in a suitable solvent, such as ethanol or methanol, and then adding isononanoic acid and a base like sodium hydroxide. The mixture is stirred and heated to facilitate the formation of the rhodium tris(isononanoate) complex. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of rhodium tris(isononanoate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation and chromatography to ensure it meets the required specifications for industrial applications .
化学反应分析
Types of Reactions
Rhodium tris(isononanoate) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.
Substitution: The isononanoate ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(IV) or rhodium(V) complexes, while reduction can produce rhodium(I) or rhodium(0) species .
科学研究应用
Rhodium tris(isononanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbonylation.
Biology: Rhodium complexes are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore the use of rhodium complexes in drug development and as therapeutic agents.
Industry: It is used in industrial processes for the production of fine chemicals and pharmaceuticals
作用机制
The mechanism of action of rhodium tris(isononanoate) in catalytic processes involves the coordination of the rhodium center with substrates, facilitating various chemical transformations. The rhodium center can undergo changes in oxidation state, enabling it to participate in redox reactions. The isononanoate ligands provide stability to the complex and can influence the reactivity and selectivity of the rhodium center .
相似化合物的比较
Similar Compounds
Rhodium tris(acetate): Similar in structure but with acetate ligands instead of isononanoate.
Rhodium tris(propionate): Contains propionate ligands.
Rhodium tris(butyrate): Contains butyrate ligands.
Uniqueness
Rhodium tris(isononanoate) is unique due to the presence of isononanoate ligands, which provide distinct steric and electronic properties compared to other carboxylate ligands. This can result in different reactivity and selectivity in catalytic processes, making it a valuable compound for specific applications .
属性
CAS 编号 |
93963-87-2 |
|---|---|
分子式 |
C27H51O6Rh |
分子量 |
574.6 g/mol |
IUPAC 名称 |
7-methyloctanoate;rhodium(3+) |
InChI |
InChI=1S/3C9H18O2.Rh/c3*1-8(2)6-4-3-5-7-9(10)11;/h3*8H,3-7H2,1-2H3,(H,10,11);/q;;;+3/p-3 |
InChI 键 |
NSNOZBBIKWSAIZ-UHFFFAOYSA-K |
规范 SMILES |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Rh+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


